An In-Depth Technical Guide to 7-Ethylindole: Structure, Properties, Synthesis, and Applications
An In-Depth Technical Guide to 7-Ethylindole: Structure, Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 7-Ethylindole (CAS No: 22867-74-9), a critical heterocyclic intermediate in the pharmaceutical and materials science sectors. We delve into its core chemical structure, physicochemical properties, and spectroscopic signature. A detailed, field-proven protocol for its synthesis via catalytic dehydrocyclization is presented, complete with a workflow diagram for enhanced clarity. The guide further explores its primary application as a key precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac and its emerging potential as an efficient Liquid Organic Hydrogen Carrier (LOHC). This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile indole derivative.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin and the anti-migraine drug sumatriptan.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing molecules that interact with a wide array of biological targets.[1][2][3] 7-Ethylindole, a substituted indole, leverages this foundational importance, serving as a specialized and indispensable building block in the synthesis of complex pharmaceutical agents.[5][6] Its industrial relevance is primarily anchored in its role as a key intermediate for Etodolac, a widely used NSAID.[5][6] Furthermore, recent research has highlighted its potential in the clean energy sector, adding another dimension to its utility.[5][7]
Chemical Structure and Physicochemical Properties
7-Ethylindole is an aromatic heterocyclic organic compound. It consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with an ethyl group substituted at position 7 of the indole nucleus.
Molecular Structure:
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SMILES String: CCc1cccc2cc[nH]c12
The presence of the bicyclic aromatic system and the N-H group dictates its chemical reactivity, including its propensity for electrophilic substitution, primarily at the C3 position.
Data Presentation: Physicochemical Properties
The following table summarizes the key physical and chemical properties of 7-Ethylindole, compiled from various authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 22867-74-9 | [8][9] |
| Molecular Formula | C₁₀H₁₁N | [8][9][10] |
| Molecular Weight | 145.20 g/mol | [9][11] |
| Appearance | Clear colorless to pale yellow or brown liquid/viscous liquid | [6][8] |
| Density | 1.058 g/mL at 20 °C | |
| Boiling Point | 281.9 ± 9.0 °C at 760 mmHg | [12] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [12] |
| Refractive Index (n20/D) | 1.6010 - 1.6050 | [8] |
| Water Solubility | log10WS: -3.30 (Crippen Calculated) | [11] |
| Octanol/Water Partition Coeff. (logP) | 2.248 (Crippen Calculated) | [11] |
| Storage Temperature | 2-8°C | [6] |
Spectroscopic Profile
While raw spectra are instrument-dependent, the structure of 7-Ethylindole gives rise to a predictable spectroscopic signature essential for its identification and quality control.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is characterized by distinct signals corresponding to the different protons. The ethyl group will present as a triplet (for the -CH₃ protons) and a quartet (for the -CH₂ protons) in the aliphatic region (approx. 1.3 and 2.8 ppm, respectively). The protons on the aromatic and pyrrole rings will appear in the downfield region (approx. 6.5-7.6 ppm), showing complex coupling patterns. The N-H proton of the pyrrole ring typically appears as a broad singlet at a very downfield chemical shift (often >8.0 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The two carbons of the ethyl group will appear in the upfield region, while the eight carbons of the bicyclic aromatic system will resonate in the downfield aromatic region (approx. 100-140 ppm).
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IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information. A characteristic sharp to moderately broad absorption band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. C-H stretching vibrations for the aromatic and aliphatic portions will appear just above and below 3000 cm⁻¹, respectively.
Synthesis Protocol: Catalytic Dehydrocyclization
Several methods exist for the synthesis of 7-alkyl indoles, but many suffer from low selectivity or require technically expensive reagents.[13] A robust and efficient method for the production of 7-Ethylindole is the catalytic dehydrocyclization of 2,6-diethylaniline, which offers good yield and high purity.[13]
Experimental Workflow: Synthesis of 7-Ethylindole
This protocol is based on the process described in U.S. Patent 4,703,126 A.[13] The core of this process is the high-temperature, gas-phase reaction over a specific catalyst, which promotes the intramolecular cyclization and dehydrogenation required to form the indole ring system.
Caption: Catalytic dehydrocyclization workflow for 7-Ethylindole synthesis.
Step-by-Step Methodology:
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Catalyst Preparation: A copper chromite catalyst activated with barium oxide is packed into a fixed-bed reactor. This catalyst is crucial as it provides the necessary dehydrogenating and acidic sites for the reaction.[13][14]
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Reactant Preparation: A mixture of 2,6-diethylaniline and water (steam) is prepared. The molar ratio of steam to the aniline starting material is critical and is maintained within the range of 3:1 to 75:1.[13] The steam acts as a carrier gas and helps to prevent catalyst coking.
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Vaporization and Reaction: The liquid mixture is passed through an evaporator and heated, then fed into the fixed-bed reactor. The dehydrocyclization reaction is carried out at a high temperature, typically between 500°C and 700°C.[13]
-
Product Condensation: The gaseous reaction mixture exiting the reactor is passed through a condenser to liquefy the products, yielding a crude reaction mixture.
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By-product Reduction: The crude product often contains vinyl-substituted by-products which are prone to polymerization.[13] To mitigate this, the mixture undergoes a partial hydrogenation step using a standard hydrogenation catalyst (e.g., Pd/C) under mild conditions (40-120°C, 4-12 bar H₂ pressure).[13] This selectively reduces the unstable vinyl groups without affecting the indole ring.
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Final Purification: The stabilized crude product is then purified, typically by fractional distillation under reduced pressure or column chromatography, to isolate 7-Ethylindole with a high degree of purity (≥98%).[8]
Key Applications in Industry and Research
The utility of 7-Ethylindole is predominantly centered on its role as a precursor in organic synthesis for both pharmaceutical and materials science applications.
A. Pharmaceutical Intermediate: Synthesis of Etodolac
7-Ethylindole is an indispensable starting material for the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation from conditions like osteoarthritis.[5] The synthesis of Etodolac often proceeds through the key intermediate 7-ethyltryptophol, which is directly synthesized from 7-Ethylindole.[15]
Caption: Role of 7-Ethylindole as a precursor in the synthesis of Etodolac.
This pathway highlights the strategic importance of 7-Ethylindole; the ethyl group at the 7-position is a core structural feature of the final active pharmaceutical ingredient (API).[15]
B. Emerging Application: Liquid Organic Hydrogen Carriers (LOHC)
Beyond pharmaceuticals, 7-Ethylindole has been identified as a promising new member of the Liquid Organic Hydrogen Carrier (LOHC) family.[5][7] LOHC systems are organic compounds that can be reversibly hydrogenated and dehydrogenated, allowing them to chemically store and transport hydrogen in a safe, liquid form. 7-Ethylindole features a low melting point and a high hydrogen storage capacity (5.23 wt%), making it an attractive candidate for this clean energy application.[7] The hydrogenation and dehydrogenation cycles can be achieved with commercially available catalysts, demonstrating its practical potential.[7]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 7-Ethylindole is paramount to ensure laboratory safety.
-
Hazard Identification: According to the Globally Harmonized System (GHS), 7-Ethylindole is classified as causing serious eye damage (H318) and may cause skin irritation (H315).[9]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles or faceshields, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times when handling the compound.[16][17]
-
Handling: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[16][17] Avoid contact with skin and eyes.[16][17]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes and seek medical attention.[17]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[17]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[17]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically at refrigerator temperatures (2-8°C), to maintain its stability.[6][17]
Conclusion
7-Ethylindole is a high-value chemical intermediate with a well-established role in the pharmaceutical industry and a promising future in energy storage. Its synthesis, while requiring specific catalytic conditions, is well-documented and scalable. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for scientists and researchers aiming to leverage this versatile molecule in drug discovery, process development, and materials science innovation.
References
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